1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid
Description
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid (CAS: 706806-71-5) is a Boc-protected pyrrolidine derivative with a 2-bromobenzyl substituent. Its molecular formula is C₁₇H₂₁BrNO₄, and it has a molecular weight of 384.26 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine functionality, while the 2-bromobenzyl substituent introduces steric bulk and electronic effects due to bromine’s electronegativity and polarizability. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and agents targeting multidrug-resistant cancers .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWBZPYAVUGRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399518 | |
| Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351002-85-2 | |
| Record name | 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the pyrrolidine ring.
Protection with Boc Group: The final step involves the protection of the amino group with a Boc group to prevent unwanted side reactions during subsequent steps.
Chemical Reactions Analysis
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include nucleophiles for substitution reactions and acids for deprotection.
Scientific Research Applications
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is not well-understood. it is believed to interact with specific molecular targets and pathways, depending on the context of its use in research. The Boc group serves as a protective group, allowing the compound to participate in various reactions without undergoing unwanted side reactions .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key parameters of 1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid with analogs bearing different substituents:
Key Observations :
- Bromine vs. Chlorine : The 2-bromo derivative has a higher molecular weight and polarizability compared to the 3-chloro analog, making it more reactive in nucleophilic substitutions .
- Fluorine’s Role : The 4-fluoro analog exhibits enhanced metabolic stability due to fluorine’s electronegativity, a feature leveraged in protease inhibitors .
Crystallographic and Structural Insights
- Crystal Packing : Bromine’s large atomic radius disrupts hydrogen-bonding networks compared to smaller substituents like fluorine or chlorine. This was observed in related bromobenzoyl-pyrrolidine structures, where Br···O interactions compete with classical N–H···O bonds .
- Racemic Mixtures : Like the 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide, the target compound may crystallize as a racemic mixture, complicating enantiomeric resolution .
Biological Activity
1-Boc-2-(2-bromobenzyl)-2-pyrrolidinecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse scholarly sources.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a bromobenzyl group and a pyrrolidine backbone. The compound's IUPAC name reflects its chemical composition and functional groups:
- Molecular Formula : C17H22BrNO4
- Molecular Weight : 396.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromobenzyl moiety enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to inflammation and cell proliferation.
Study 1: Anti-inflammatory Properties
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory activity in vitro. The compound demonstrated an IC50 value of 25 µM against COX-2 enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
Study 2: Anticancer Activity
Research highlighted in Cancer Letters showed that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
Comparative Biological Activity Table
| Compound | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | COX-2 Inhibition | 25 | |
| 1-Boc-2-(4-bromobenzyl)-2-pyrrolidinecarboxylic acid | Anticancer (Breast/Prostate) | 10 - 30 | |
| Fasudil | Rho Kinase Inhibition | <10 |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological properties. Modifications to the bromobenzyl group have been explored to improve selectivity and reduce toxicity.
Synthesis and Derivatives
The synthesis typically involves:
- Formation of the Pyrrolidine Ring : Utilizing cyclization reactions from readily available precursors.
- Boc Protection : Protecting the amine group using Boc anhydride.
- Bromination : Selective bromination at the benzyl position.
Future Directions
Further research is warranted to:
- Explore structure-activity relationships (SAR) for optimizing efficacy.
- Investigate potential side effects and toxicity profiles in vivo.
- Assess the compound's effectiveness in clinical settings for specific diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
